6-Chloro-N-propylpyridine-3-carboxamide Exhibits Subnanomolar Antagonism at α3β4 nAChR with Distinct Subtype Selectivity
6-Chloro-N-propylpyridine-3-carboxamide demonstrates exceptional potency at the α3β4 nAChR subtype with an IC50 of 1.8 nM, which is approximately 7-fold more potent than its activity at α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM), and approximately 4-fold more potent than at the muscle-type α1β1γδ receptor (IC50 = 7.9 nM) [1]. This selectivity profile distinguishes the compound from classical nAChR antagonists such as mecamylamine, which exhibits a different rank order with IC50 values of 640 nM at α3β4, 2.5 μM at α4β2, 3.6 μM at α3β2, and 6.9 μM at α7 .
| Evidence Dimension | nAChR subtype antagonist potency (IC50) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | Mecamylamine: α3β4: 640 nM; α4β2: 2,500 nM; α3β2: 3,600 nM; α7: 6,900 nM |
| Quantified Difference | Target compound is 356-fold more potent at α3β4 and 208-fold more potent at α4β2 than mecamylamine |
| Conditions | Human SH-SY5Y cells (α3β4), human SH-SY5Y cells (α4β2, α4β4), human TE671/RD cells (α1β1γδ); assessed as inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
For researchers developing subtype-selective nAChR modulators or investigating α3β4-mediated pathways, this compound offers substantially higher potency than the widely used reference antagonist mecamylamine, enabling more sensitive detection of α3β4-dependent pharmacology.
- [1] EcoDrugPlus. (n.d.). Compound 2126094: 6-chloro-N-propylpyridine-3-carboxamide. Assay: Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
